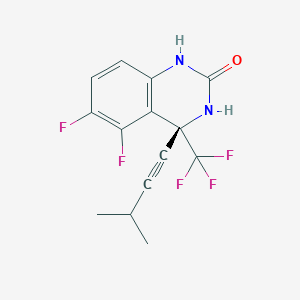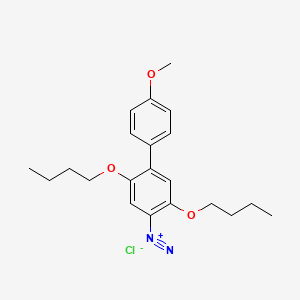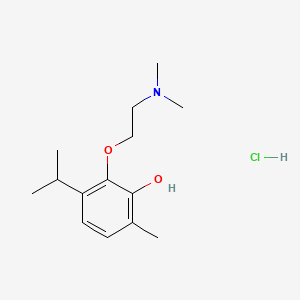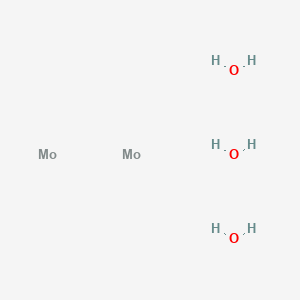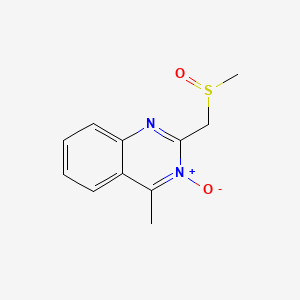
2-Isobutyl-5-methylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-5-methylanisole is an organic compound with the molecular formula C12H18O. It is a derivative of anisole, characterized by the presence of an isobutyl group and a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-methylanisole typically involves the alkylation of anisole derivatives. One common method is the Friedel-Crafts alkylation, where anisole reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-5-methylanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the aromatic ring makes it more reactive towards electrophiles, leading to substitution reactions at the ortho and para positions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include quinones or other oxidized forms.
Reduction: Products include more saturated hydrocarbons.
Scientific Research Applications
2-Isobutyl-5-methylanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-methylanisole involves its interaction with specific molecular targets and pathways. The methoxy group on the aromatic ring enhances its reactivity, allowing it to participate in various biochemical reactions. The isobutyl and methyl groups contribute to its unique chemical properties, influencing its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Anisole: A simpler derivative with only a methoxy group attached to the aromatic ring.
2-Isobutyl-5-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Isobutyl-5-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a methoxy group.
Uniqueness
2-Isobutyl-5-methylanisole is unique due to the presence of both isobutyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and applications. Its distinct structure allows for specific interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Properties
CAS No. |
94291-45-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H18O/c1-9(2)7-11-6-5-10(3)8-12(11)13-4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
ITCLFWJTLBAMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







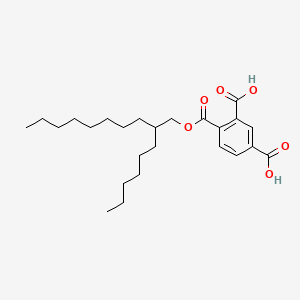

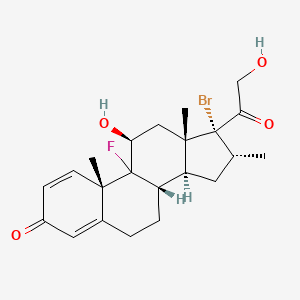
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
